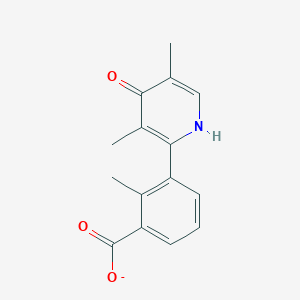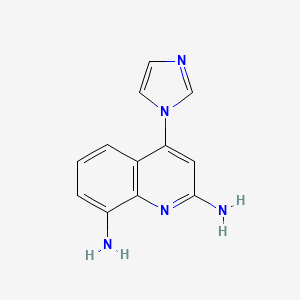
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is a chemical compound with the molecular formula C8H11Br3N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a bromopyridinyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide typically involves the bromination of pyridine derivatives followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of 6-bromopyridine with an appropriate amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the final product. Techniques such as recrystallization and chromatography are commonly employed to ensure the purity of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromopyridinyl group to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide involves its interaction with specific molecular targets. The amino and bromopyridinyl groups allow it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets are subjects of ongoing research, but it is believed that the compound can influence various biochemical processes through its binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-bromopyridine: Another bromopyridine derivative with similar chemical properties.
(2R)-2-amino-3-(6-bromopyridin-2-yl)propanoic acid: A stereoisomer with a different spatial arrangement of atoms.
3-Amino-6-bromopyridine: A related compound with the amino group in a different position on the pyridine ring.
Uniqueness
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is unique due to its specific substitution pattern and the presence of both amino and bromopyridinyl groups. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C8H11Br3N2O2 |
|---|---|
Peso molecular |
406.90 g/mol |
Nombre IUPAC |
2-amino-3-(6-bromopyridin-3-yl)propanoic acid;dihydrobromide |
InChI |
InChI=1S/C8H9BrN2O2.2BrH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H |
Clave InChI |
AZJQICMBHIFFMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CC(C(=O)O)N)Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)


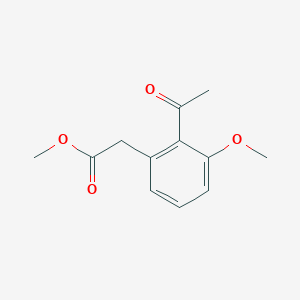


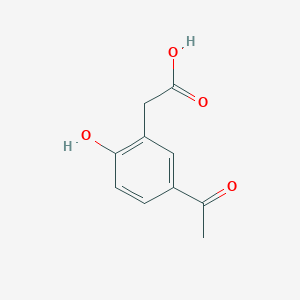
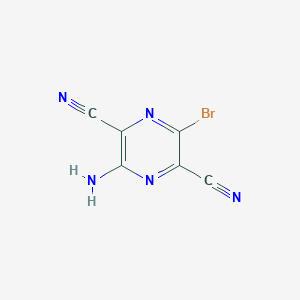
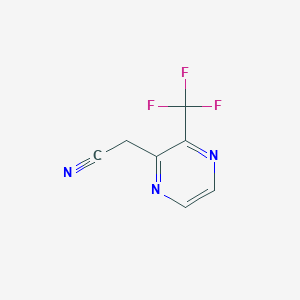
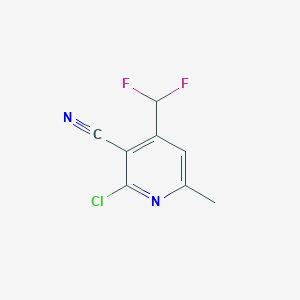
![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
